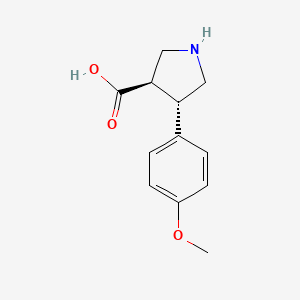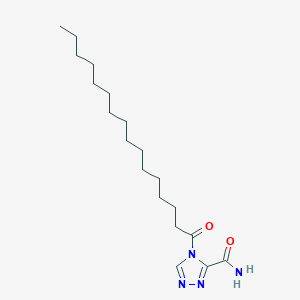
4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Palmitoyl-4H-1,2,4-triazole-3-carboxamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound is characterized by the presence of a palmitoyl group attached to the triazole ring, which can influence its physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Palmitoyl-4H-1,2,4-triazole-3-carboxamide typically involves the reaction of 1,2,4-triazole-3-carboxylic acid with palmitoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1,2,4-triazole-3-carboxylic acid in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add palmitoyl chloride to the reaction mixture while maintaining the temperature at 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 4-Palmitoyl-4H-1,2,4-triazole-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-Palmitoyl-4H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The palmitoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with different functional groups.
科学的研究の応用
4-Palmitoyl-4H-1,2,4-triazole-3-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Palmitoyl-4H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The palmitoyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
1,2,4-Triazole-3-carboxamide: Lacks the palmitoyl group, which may affect its biological activity and solubility.
4-Acetyl-4H-1,2,4-triazole-3-carboxamide: Contains an acetyl group instead of a palmitoyl group, leading to different chemical and biological properties.
4-Benzoyl-4H-1,2,4-triazole-3-carboxamide: Features a benzoyl group, which can influence its reactivity and interactions with biological targets.
Uniqueness
4-Palmitoyl-4H-1,2,4-triazole-3-carboxamide is unique due to the presence of the palmitoyl group, which can enhance its lipophilicity and potentially improve its biological activity and membrane permeability. This structural feature distinguishes it from other triazole derivatives and may contribute to its specific applications in research and industry.
特性
CAS番号 |
62735-34-6 |
|---|---|
分子式 |
C19H34N4O2 |
分子量 |
350.5 g/mol |
IUPAC名 |
4-hexadecanoyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H34N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(24)23-16-21-22-19(23)18(20)25/h16H,2-15H2,1H3,(H2,20,25) |
InChIキー |
DYUCLDXYUCJTQM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)N1C=NN=C1C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)
![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)
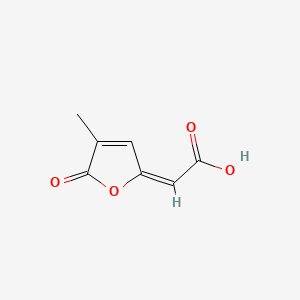


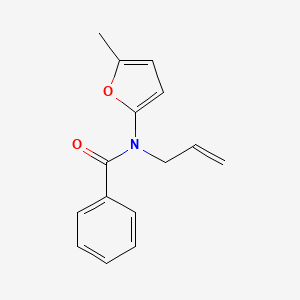

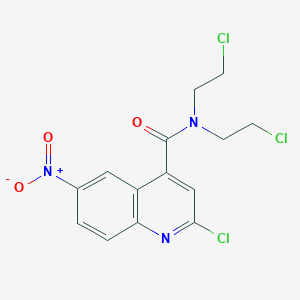
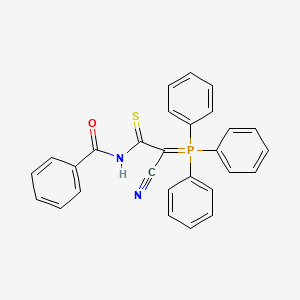

![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)
![Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)

